molecular formula C8H8O B14075041 Bicyclo[4.2.0]octa-3,5-dien-7-one

Bicyclo[4.2.0]octa-3,5-dien-7-one

Cat. No.: B14075041
M. Wt: 120.15 g/mol
InChI Key: HOXYCZGGSKTSEA-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-3,5-dien-7-one is a bicyclic ketone characterized by a fused four- and six-membered ring system with conjugated double bonds. This compound and its derivatives are primarily studied for their structural complexity and utility in organic synthesis. Notably, this compound derivatives, such as spiro-fused analogs (e.g., compound 3 and 10 in ), have been isolated from natural sources like Scilla scilloides, highlighting their occurrence in bioactive natural products . The compound serves as a key intermediate in synthesizing pharmaceuticals and specialized organic molecules, particularly in cardiovascular therapeutics .

Properties

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

bicyclo[4.2.0]octa-3,5-dien-7-one

InChI

InChI=1S/C8H8O/c9-8-5-6-3-1-2-4-7(6)8/h1-2,4,6H,3,5H2

InChI Key

HOXYCZGGSKTSEA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1CC2=O

Origin of Product

United States

Preparation Methods

Mechanism of Tautomer Stabilization

The inherent instability of bicyclo[4.2.0]octa-3,5-dien-7-one necessitates stabilization via coordination chemistry. Researchers have successfully trapped the reactive tautomer using benzylideneacetoneiron tricarbonyl, forming a stable iron complex (bicyclo[4.2.0]octa-3,5-dien-7-oneiron tricarbonyl). This intermediate is structurally characterized by X-ray crystallography, confirming the exo coordination of the iron moiety to the conjugated dienone system.

Oxidative Cleavage with Ceric Ammonium Nitrate

The iron complex undergoes oxidative cleavage at –30°C using ceric ammonium nitrate (CAN) in anhydrous dichloromethane. This step regenerates the free ketone with high regioselectivity, avoiding side reactions such as overoxidation or ring-opening. The reported yield for this two-step sequence remains unspecified in available abstracts, but the method is noted for its reproducibility in small-scale syntheses.

Acid-Catalyzed Cyclization of Methoxy Precursors

Starting Material: 2,8,8-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene

A related synthesis for 5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one involves treating 2,8,8-trimethoxybicyclo[4.2.0]octa-1,3,5-triene with hydrogen chloride in tetrahydrofuran (THF) at ambient temperature for 2 hours. The reaction proceeds via acid-catalyzed demethylation and concomitant cyclization, achieving quantitative yield (100%).

Adaptability for Target Compound

While this method targets a methoxy-substituted derivative, analogous conditions could theoretically generate the parent ketone by omitting methyl-protecting groups. However, the absence of specific data on demethylation or deprotection steps limits direct applicability. Further optimization would require substituting methoxy groups with hydrogen donors or employing stronger Brønsted acids.

Tandem Diels-Alder Cycloaddition Approaches

Bis-Dienophile Strategy

The tandem "domino" Diels-Alder reaction, utilizing dimethyl acetylene dicarboxylate as a bis-dienophile, constructs polycyclic frameworks in a single operation. Although demonstrated for hexacyclic systems, this approach is conceptually transferable to this compound. A hypothetical pathway involves:

  • First Cycloaddition : Reaction of furan with dimethyl acetylene dicarboxylate to form a bicyclic intermediate.
  • Second Cycloaddition : Subsequent [4+2] cyclization to establish the bicyclo[4.2.0] skeleton.

Stereochemical Considerations

The exo-exo selectivity observed in related systems suggests that steric hindrance and orbital orientation favor the desired bicyclic geometry. Computational modeling (not explicitly cited in sources) could further validate transition-state energetics for this route.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Iron Tricarbonyl Trapping –30°C, CAN in CH₂Cl₂ Unreported Stabilizes reactive intermediates Requires specialized reagents
Acid-Catalyzed Cyclization HCl/THF, 2 h, rt 100% High yield, simple setup Targets methoxy derivatives
Tandem Diels-Alder Thermal or Lewis acid catalysis Theoretical Atom economy, one-pot synthesis Unverified for target compound

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-3,5-dien-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include diketones, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Bicyclo[4.2.0]octa-3,5-dien-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-3,5-dien-7-one involves its interaction with molecular targets through its ketone functional group. The compound can participate in various chemical reactions, forming intermediates that interact with biological molecules or catalysts. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Bicyclo[4.2.0]octa-3,5-dien-7-one C₈H₆O 118.14 None Synthetic intermediate
5-Methoxy derivative C₉H₈O₂ 148.16 5-OCH₃ Organic synthesis intermediate
7-Acetyl derivative (CAS 1075-30-5) C₁₀H₁₀O 146.19 7-(CH₃CO) LD₅₀ = 550 mg/kg (mice, intraperitoneal)
7-Benzyl ketone (CAS 6809-95-6) C₁₆H₁₄O 222.30 7-(C₆H₅CH₂CO) Mutagenic; emits toxic fumes on decomposition
7-Amine derivative (CAS 61599-85-7) C₈H₉N 119.16 7-NH₂ Norepinephrine methyltransferase inhibitor

Key Observations :

  • Substituent Effects : Methoxy or acetyl groups enhance hydrophobicity (e.g., XLogP3 = 1.2 for the acetyl derivative ), influencing bioavailability and reactivity.

Thermodynamic Stability and Ring Strain

Table 2: Thermodynamic Comparison of Bicyclic Systems

Compound Heat of Formation (kJ/mol) Ring Strain Characteristics
Bicyclo[4.2.0]octane -26.2 (gas phase) Moderate strain due to fused 4- and 6-membered rings
Bicyclo[2.2.2]octane -146.9 (crystalline) Low strain; symmetrical structure
Bicyclo[3.1.0]hexane 38.6 (gas phase) High strain from fused 3- and 5-membered rings

Data from indicates that bicyclo[4.2.0]octane derivatives are less stable than [2.2.2] systems but more stable than highly strained systems like [3.1.0] .

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